molecular formula C28H28N2O2 B7841017 5'-(2-methylpropyl)-4'-phenyl-3'-(phenylcarbonyl)spiro[indole-3,2'-pyrrolidin]-2(1H)-one

5'-(2-methylpropyl)-4'-phenyl-3'-(phenylcarbonyl)spiro[indole-3,2'-pyrrolidin]-2(1H)-one

Cat. No.: B7841017
M. Wt: 424.5 g/mol
InChI Key: IMTMMGXRAMGUDP-UHFFFAOYSA-N
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Description

5’-(2-methylpropyl)-4’-phenyl-3’-(phenylcarbonyl)spiro[indole-3,2’-pyrrolidin]-2(1H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro center. This particular compound features an indole and a pyrrolidine ring, making it a significant molecule in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(2-methylpropyl)-4’-phenyl-3’-(phenylcarbonyl)spiro[indole-3,2’-pyrrolidin]-2(1H)-one typically involves a multi-step process. One common method is the diastereodivergent synthesis via base-promoted (3 + 2) cycloadditions. This method uses a Lewis base (such as PCy3) or a Brønsted base (such as K2CO3) to control the configuration of the stereocenters, resulting in good yields and excellent diastereoselectivities .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control is also common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5’-(2-methylpropyl)-4’-phenyl-3’-(phenylcarbonyl)spiro[indole-3,2’-pyrrolidin]-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5’-(2-methylpropyl)-4’-phenyl-3’-(phenylcarbonyl)spiro[indole-3,2’-pyrrolidin]-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5’-(2-methylpropyl)-4’-phenyl-3’-(phenylcarbonyl)spiro[indole-3,2’-pyrrolidin]-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indoline-3,2’-pyrrolidin]-2-ones: These compounds share a similar spiro structure but may have different substituents, leading to variations in their chemical and biological properties.

    Indole derivatives: Compounds with an indole ring, which may exhibit similar biological activities but differ in their overall structure and reactivity.

Uniqueness

The uniqueness of 5’-(2-methylpropyl)-4’-phenyl-3’-(phenylcarbonyl)spiro[indole-3,2’-pyrrolidin]-2(1H)-one lies in its specific combination of functional groups and spiro structure, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3'-benzoyl-5'-(2-methylpropyl)-4'-phenylspiro[1H-indole-3,2'-pyrrolidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O2/c1-18(2)17-23-24(19-11-5-3-6-12-19)25(26(31)20-13-7-4-8-14-20)28(30-23)21-15-9-10-16-22(21)29-27(28)32/h3-16,18,23-25,30H,17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTMMGXRAMGUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(C(C2(N1)C3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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